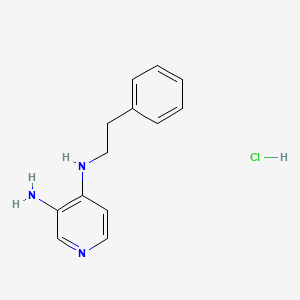

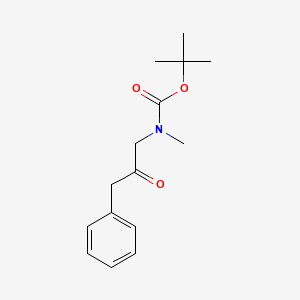

Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate” is a chemical compound. It has a molecular weight of 263.34 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H21NO3/c1-15(2,3)19-14(18)16(4)11-13(17)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 . This indicates the molecular structure of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Asymmetric Mannich Reaction : The compound is involved in the synthesis of chiral amino carbonyl compounds using asymmetric Mannich reactions, demonstrating its utility in creating specific molecular configurations (Yang, Pan, & List, 2009).

Lithiation of Carbamates : It has been used in the lithiation of N-(chloromethyl) carbamates, showcasing its role in forming α-aminated methyllithium, a key intermediate in various chemical syntheses (Ortiz, Guijarro, & Yus, 1999).

Diels-Alder Reaction : In the preparation of certain carbamates, the Diels-Alder reaction, a fundamental organic chemistry reaction, has been employed, indicating the compound's versatility in cycloaddition reactions (Padwa, Brodney, & Lynch, 2003).

Deprotection of Carbamates : Aqueous phosphoric acid has been used for the deprotection of tert-butyl carbamates, showing the compound's role in synthetic pathways where protecting groups are employed (Li et al., 2006).

Oxazolidinone Synthesis : The compound is involved in the synthesis of oxazolidinones, indicating its importance in creating valuable intermediates for various pharmaceutical applications (Brenner, Vecchia, Leutert, & Seebach, 2003).

Metalation Studies : It has been studied for its reactivity in metalation processes, particularly in the context of stabilizing effects between silicon and phenyl groups (Sieburth & Somers, 1996).

Photoredox-Catalyzed Reactions : Recent research highlights its use in photoredox-catalyzed reactions, further expanding its utility in advanced organic synthesis methodologies (Wang et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(4)11-13(17)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEDDHCLQCUZKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2830603.png)

![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2830608.png)

![1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2830610.png)

![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)

![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)

![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)